molecular formula C14H11N3O3 B2560954 N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide CAS No. 1021052-42-5

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide

Cat. No.: B2560954
CAS No.: 1021052-42-5
M. Wt: 269.26
InChI Key: TXCYBNIWKIGKDA-UHFFFAOYSA-N
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Description

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide is a heterocyclic compound that features both oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide typically involves a multicomponent reaction. One common method includes the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate as a solvent. The reaction is carried out at temperatures between 80°C and 85°C for 90 to 120 minutes . This method is advantageous due to its high yield, environmental friendliness, and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of ionic liquids as solvents can be particularly beneficial in industrial settings due to their low volatility and recyclability, which align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can have different functional groups attached depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide is unique due to its specific combination of oxazole and pyridine rings, which confer distinct chemical and biological properties.

Biological Activity

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a unique bicyclic structure comprising an oxazole ring fused to a pyridine ring, along with a phenoxyacetamide moiety. This structural configuration is believed to enhance its biological activity.

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound acts as a potent inhibitor of FAAH, an enzyme critical in the metabolism of endocannabinoids. Studies indicate that it exhibits IC50 values in the low micromolar range against FAAH, suggesting significant inhibitory effects. This inhibition may contribute to its anti-inflammatory and analgesic properties through modulation of the endocannabinoid system .

2. Antiproliferative Activity

Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

The proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

3. Antibacterial Activity

This compound has shown antibacterial properties against both Gram-positive and Gram-negative bacteria. The precise mechanism remains under investigation but is thought to involve disruption of bacterial cell membranes .

4. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

A comparison with other oxazole and pyridine derivatives highlights the unique attributes of this compound.

Compound NameStructure FeaturesUnique Aspects
2-(4-methylphenoxy)acetamidePhenoxy-acetamide coreLower potency against FAAH
6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-olPyrazin core with amino groupMitochondrial uncoupling properties
Thiazolo[5,4-b]pyridine DerivativesThiazole ring fused with pyridinePotent PI3Kα inhibitors

The distinct oxazole-pyridine structure combined with the phenoxyacetamide functionality enhances its pharmacological profile compared to other derivatives .

Study on Antiproliferative Effects

In a study assessing the antiproliferative activity against breast cancer cell lines (MCF7), this compound exhibited an IC50 value of approximately 12 µM after 48 hours of treatment. The mechanism was linked to significant alterations in cell cycle progression and induction of apoptosis.

Study on Antibacterial Activity

Another study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Properties

IUPAC Name

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-12(9-19-10-5-2-1-3-6-10)16-13-11-7-4-8-15-14(11)20-17-13/h1-8H,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYBNIWKIGKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NOC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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